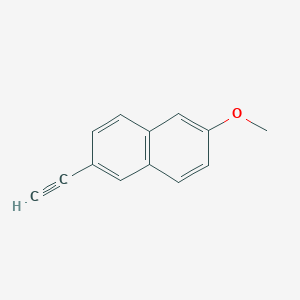

2-Ethynyl-6-methoxynaphthalene

Beschreibung

Significance as a Versatile Molecular Building Block in Organic Synthesis

The chemical architecture of 2-ethynyl-6-methoxynaphthalene makes it an exceptionally versatile precursor in the synthesis of a wide array of more complex molecules. The terminal alkyne group is a key functional handle, readily participating in a variety of coupling reactions. This reactivity allows for the strategic introduction of diverse molecular fragments, enabling the construction of intricate chemical scaffolds.

A prime example of its utility is in the synthesis of derivatives of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.commdpi.com The core structure of Naproxen is 2-(6-methoxynaphthalen-2-yl)propanoic acid. google.comnih.gov By utilizing this compound, chemists can access a range of Naproxen analogues through reactions that modify the ethynyl (B1212043) group. For instance, the terminal alkyne can undergo Sonogashira coupling reactions with various aryl or vinyl halides, leading to the formation of carbon-carbon bonds and the introduction of new substituents. This modular approach facilitates the rapid generation of libraries of related compounds for structure-activity relationship studies, aiding in the discovery of new therapeutic agents. nih.gov

Furthermore, the ethynyl group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions. nih.govtcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the terminal alkyne of this compound can react with an azide-functionalized molecule to form a stable triazole ring. tcichemicals.comnd.edu This reaction is highly efficient and proceeds under mild conditions, making it an ideal method for bioconjugation and the synthesis of complex molecular architectures. nih.govnd.edu The ability to "click" this naphthalene-containing unit onto other molecules opens up vast possibilities for creating novel compounds with tailored properties.

Prominence in the Development of Advanced Functional Materials and Biological Probes

The unique photophysical properties of the naphthalene (B1677914) core, combined with the versatile reactivity of the ethynyl group, position this compound as a valuable component in the design of advanced functional materials and biological probes. The extended π-system of the naphthalene ring often imparts fluorescent properties to molecules that incorporate this moiety.

In the realm of materials science, this compound can be used as a monomer or a key building block in the synthesis of polymers. The ethynyl group can participate in polymerization reactions, leading to materials with specific electronic and optical properties. The incorporation of the 6-methoxynaphthalene unit can influence the polymer's solubility, thermal stability, and photoluminescent behavior.

Moreover, its application extends to the development of biological probes. The fluorescent nature of the naphthalene core allows for the creation of "turn-on" or "turn-off" fluorescent sensors. By attaching a recognition element to the this compound scaffold via the alkyne, a probe can be designed to signal the presence of a specific analyte. For example, the binding of a target molecule to the recognition element could induce a conformational change that either enhances or quenches the fluorescence of the naphthalene moiety, providing a detectable signal. The ability to attach this fluorescent tag to biomolecules through click chemistry further enhances its utility in biological imaging and sensing applications. nd.edu

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H10O |

| Molecular Weight | 182.22 g/mol nih.govsigmaaldrich.com |

| CAS Number | 129113-00-4 nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 110-114 °C sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATPLTUFXUXNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404571 | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129113-00-4 | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynyl-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethynyl 6 Methoxynaphthalene and Its Derivatives

Palladium-Catalyzed Coupling Reactions for Ethynyl (B1212043) Naphthalene (B1677914) Synthesis

Palladium catalysis is a cornerstone in the synthesis of ethynylnaphthalenes, providing powerful tools for the formation of C(sp)-C(sp²) bonds. Among these, the Sonogashira cross-coupling reaction is preeminent for its reliability and efficiency in introducing the ethynyl moiety onto the naphthalene scaffold.

Sonogashira Cross-Coupling Strategies for Naphthalene Ethynylation

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org It is widely employed for the synthesis of 2-ethynyl-6-methoxynaphthalene from its corresponding halide precursor, typically 2-bromo- or 2-iodo-6-methoxynaphthalene. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, usually in the presence of an amine base. wikipedia.org

The catalytic cycle involves two interconnected processes. The palladium cycle includes the oxidative addition of the palladium(0) catalyst to the naphthyl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by reacting the terminal alkyne with the copper(I) salt in the presence of the base. libretexts.org

A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS-protected alkyne is coupled with the naphthyl halide under Sonogashira conditions. The resulting trimethylsilyl-protected ethynylnaphthalene can then be easily deprotected, often in situ or in a subsequent step, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a mild base to yield the terminal alkyne, this compound. nih.govmdpi.org This two-step approach is often preferred as TMSA is less prone to homocoupling (Glaser coupling) than acetylene (B1199291) gas. nih.gov Copper-free Sonogashira variants have also been developed to circumvent the issue of alkyne dimerization. nih.gov

Table 1: Typical Conditions for Sonogashira Coupling to Synthesize Ethynylnaphthalenes

| Component | Example Reagents | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-6-methoxynaphthalene | Electrophile |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile precursor |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, piperidine, DIPA | Neutralizes HX, deprotonates alkyne |

| Solvent | THF, DMF | Reaction medium |

| Deprotection Agent | TBAF, K₂CO₃/MeOH | Removes TMS group |

Regioselective and Stereoselective Alkyne Functionalization Approaches

Once synthesized, the ethynyl group of this compound is amenable to a variety of functionalization reactions. These transformations can often be controlled to achieve high levels of regioselectivity (control of where a reagent adds) and stereoselectivity (control of the 3D arrangement of atoms). masterorganicchemistry.com

A prime example of a highly regioselective reaction is the hydroboration-oxidation of the terminal alkyne. The addition of a borane (B79455) reagent across the carbon-carbon triple bond, followed by oxidation, can be used to synthesize aldehydes or ketones. For a terminal alkyne like this compound, this reaction sequence yields the corresponding aldehyde. The hydroboration step proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the terminal carbon (the less substituted carbon). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol intermediate. This enol rapidly tautomerizes to the more stable aldehyde. masterorganicchemistry.com

The use of sterically hindered boranes, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the anti-Markovnikov regioselectivity and prevents a second hydroboration from occurring on the resulting alkene. masterorganicchemistry.com This ensures the selective formation of the aldehyde derived from the 6-methoxynaphthyl group. This transformation exemplifies how the reactivity of the alkyne can be harnessed to introduce new functional groups at a specific position.

Copper-Catalyzed Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications, from materials science to drug discovery. mt.comwikipedia.orgmt.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and this compound serves as an excellent alkyne component in these transformations. sigmaaldrich.com

Huisgen [3+2] Cycloaddition for 1,2,3-Triazole Formation

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an organic azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocycle. nih.gov The thermal reaction between an azide (B81097) and a terminal alkyne requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.

The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This copper-catalyzed variant, known as CuAAC, is the premier example of a click reaction. In this process, this compound can react with a wide variety of organic azides in the presence of a copper(I) source to form highly stable 1-(substituted)-4-(6-methoxynaphthalen-2-yl)-1H-1,2,3-triazoles. The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. orientjchem.org The resulting triazole ring is a stable and desirable linker in many chemical and biological applications. nih.gov

Table 2: Components of a Typical CuAAC Reaction

| Component | Example Reagents | Role |

|---|---|---|

| Alkyne | This compound | Dipolarophile |

| Azide | Benzyl azide, Azidomethyl phenyl sulfide | 1,3-Dipole |

| Copper(II) Salt | CuSO₄·5H₂O | Catalyst precursor |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to active Cu(I) |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction medium |

Development of One-Pot Synthesis Procedures

To improve efficiency and minimize the handling of intermediate compounds, one-pot procedures that combine multiple reaction steps have been developed. For the synthesis of 1,2,3-triazoles, a highly effective one-pot, three-step sequence has been designed that combines Sonogashira coupling, desilylation, and CuAAC. nih.gov

This strategy begins with the palladium/copper-catalyzed Sonogashira coupling of an aryl halide (e.g., 2-bromo-6-methoxynaphthalene) with trimethylsilylacetylene. Once the coupling is complete, a fluoride source or base is added to the same reaction vessel to remove the TMS protecting group, generating the terminal alkyne in situ. Finally, an organic azide and a copper(I) source (or a copper(II) salt with a reducing agent) are introduced, initiating the click reaction to form the desired 1,4-disubstituted 1,2,3-triazole. nih.gov Microwave assistance can be used to significantly accelerate these sequences. nih.gov Such one-pot procedures streamline the synthesis, reduce waste, and avoid the isolation of potentially unstable intermediates, representing a significant advancement in synthetic efficiency. nih.govrsc.org

Cobalt-Catalyzed Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful method for synthesizing organosilicon compounds. While platinum and rhodium catalysts are traditionally used, there is growing interest in catalysts based on more earth-abundant and less expensive metals like cobalt. rsc.orgrsc.org Cobalt catalysts have emerged as a versatile and highly selective platform for the hydrosilylation of alkynes, including arylalkynes like this compound. researchgate.net

Cobalt-catalyzed hydrosilylation of terminal alkynes can be tuned to produce different regio- and stereoisomers with high selectivity, depending on the ligand environment of the cobalt center. rsc.orgnih.gov This control allows for the targeted synthesis of specific vinylsilane isomers, which are valuable intermediates for further synthetic transformations.

Two primary isomers can be selectively formed from the hydrosilylation of a terminal arylalkyne:

α-Vinylsilane (Markovnikov product): In this isomer, the silyl (B83357) group adds to the internal carbon of the alkyne, and the hydrogen adds to the terminal carbon. Specific cobalt complexes bearing tridentate NNN ligands have been shown to catalyze this transformation with high regioselectivity. nih.gov

β-(E)-Vinylsilane (anti-Markovnikov, syn-addition product): This isomer results from the silyl group adding to the terminal carbon and the hydrogen to the internal carbon, with the two groups adding to the same face of the alkyne (syn-addition), leading to the E-stereoisomer. Three-coordinate cobalt(I) complexes are particularly effective for this transformation, affording the β-(E)-silylalkene as the sole product in high yields. acs.org

The ability to selectively generate these different isomers by choosing the appropriate cobalt catalyst makes cobalt-catalyzed hydrosilylation a highly valuable tool for the functionalization of this compound.

Table 3: Regio- and Stereoselectivity in Cobalt-Catalyzed Hydrosilylation of Arylalkynes

| Product Isomer | Selectivity | Addition Type | Catalyst System Example |

|---|---|---|---|

| α-Vinylsilane | Markovnikov | N/A | L2b-CoCl₂ (Tridentate NNN ligand) nih.gov |

| β-(E)-Vinylsilane | anti-Markovnikov | syn-addition | [Co(IAd)(PPh₃)(CH₂TMS)] (NHC ligand) acs.org |

Regiocontrol and Stereoselectivity Enhancement through Ligand Designnih.gov

In transition-metal-catalyzed reactions involving unsymmetrical alkynes like this compound, the design of ancillary ligands is paramount for controlling reaction outcomes. Ligands bound to the metal center can dictate the regioselectivity (where new bonds form) and stereoselectivity (the 3D arrangement of atoms) of a transformation by modulating the steric and electronic environment of the catalyst.

For instance, in hypothetical cross-coupling or hydrofunctionalization reactions, bulky phosphine (B1218219) ligands can be employed to sterically hinder one of the possible reaction sites on the alkyne, thereby directing the incoming reagent to the less hindered position. Conversely, electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, influencing its reactivity and selectivity for one of the acetylenic carbons. The choice of chiral ligands is crucial for asymmetric synthesis, enabling the production of enantiomerically enriched products, which is of significant importance in the synthesis of bioactive molecules.

Table 1: Influence of Ligand Properties on Catalytic Selectivity

| Ligand Property | Influence on Catalyst | Expected Outcome in Alkyne Functionalization |

| Steric Bulk | Creates a sterically hindered environment around the metal center. | Directs incoming reagents to the less sterically crowded carbon of the alkyne, enhancing regioselectivity. |

| Electronic Nature | Modulates the electron density of the metal center. | Affects the rate and selectivity of oxidative addition and reductive elimination steps, influencing overall catalytic efficiency. |

| Chirality | Creates a chiral pocket around the active site. | Induces asymmetry in the transition state, leading to the preferential formation of one enantiomer over the other (enantioselectivity). |

| Bite Angle | In bidentate ligands, this geometric constraint affects the geometry of the metal complex. | Influences the stability of catalytic intermediates and the barrier to reductive elimination, impacting both selectivity and reaction rate. |

Mechanistic Insights into Cobalt-Catalyzed Processesnih.gov

Cobalt complexes are versatile catalysts for a variety of transformations involving alkynes, most notably [2+2+2] cycloaddition reactions to form substituted benzene (B151609) rings. The mechanism for such a process typically involves the coordination of two alkyne molecules to a low-valent cobalt(I) center, followed by oxidative cyclization to form a cobaltacyclopentadiene intermediate. This metallacycle can then react with a third unsaturated partner (the "alkynophile," which could be another molecule of this compound or a different alkyne/alkene). The final step is a reductive elimination that releases the aromatic product and regenerates the active cobalt(I) catalyst.

Other Advanced Synthetic Transformations and Reaction Conditions

Beyond traditional catalytic systems, novel methodologies are being developed to achieve highly specific transformations of the ethynyl group in this compound.

Chemoselective Alkyne Reduction Methodologiesorganic-chemistry.org

The selective reduction of an alkyne to an alkene, without over-reduction to an alkane or reduction of other functional groups, is a fundamental challenge in organic synthesis. A robust methodology for the chemoselective trans-reduction of alkynes to (E)-alkenes involves a two-stage process: a ruthenium-catalyzed hydrosilylation followed by a copper-catalyzed protodesilylation. chemrxiv.orgchemrxiv.org

In the first step, a ruthenium catalyst, such as [Cp*Ru(MeCN)₃]PF₆, facilitates the trans-hydrosilylation of the alkyne with a silane (B1218182), yielding a (Z)-vinylsilane. chemrxiv.orgchemrxiv.org This step is highly selective for the alkyne, leaving other reducible groups untouched. The subsequent protodesilylation of the crude vinylsilane is achieved using cuprous iodide (CuI) and a fluoride source like tetrabutylammonium fluoride (TBAF). chemrxiv.org This method is compatible with a wide range of sensitive functional groups and provides a general route to (E)-alkenes, a transformation not easily accomplished by other means. chemrxiv.org

Table 2: Two-Stage Chemoselective Reduction of Alkynes to (E)-Alkenes

| Stage | Reagents | Intermediate/Product | Key Feature |

| 1. Hydrosilylation | Alkyne, Silane, [Cp*Ru(MeCN)₃]PF₆ | (Z)-Vinylsilane | High selectivity for trans-addition across the alkyne. |

| 2. Protodesilylation | (Z)-Vinylsilane, CuI, TBAF | (E)-Alkene | Mild conditions preserve sensitive functional groups. |

Directing Photoredox [4+2] Cycloaddition Reactions in Nano-confinementresearchgate.net

Supramolecular chemistry offers powerful tools to control reactivity and selectivity. A novel approach utilizes water-soluble nanocages to direct an otherwise elusive intermolecular [4+2] photocycloaddition of naphthyl acetylenes, including this compound (referred to as 6-Ome-2-ENap). This reaction, which is unattainable in bulk solution, leads to the selective formation of highly substituted phenanthrene (B1679779) derivatives.

The reaction takes place within the confined space of a cup-shaped nanocage, which encapsulates two molecules of the naphthyl acetylene. This confinement pre-organizes the reactants, and upon irradiation with light, a host-guest charge transfer initiates a radical-mediated cycloaddition. Detailed mechanistic studies using techniques like femtosecond transient absorption spectroscopy have elucidated the reactive intermediates involved. The shape of the nanocavity plays a crucial role; deuterium-labelling experiments revealed that the alkyne moieties are buried within the narrower part of the cavity, driving the formation of the specific [4+2] product and preventing other potential side reactions like linear dimerization. This methodology highlights the power of nano-confinement to achieve unique product selectivity by controlling the orientation and proximity of reactants.

Table 3: Product Selectivity in Nanocage-Directed [4+2] Cycloaddition

| Reactant | Abbreviation | Selective Product |

| 1-Ethynylnaphthalene | 1-ENap | Specific [4+2] cycloaddition product |

| 2-Ethynylnaphthalene | 2-ENap | Specific [4+2] cycloaddition product |

| This compound | 6-Ome-2-ENap | Selectively one [4+2] cycloaddition product |

Derivatization and Functionalization Strategies of 2 Ethynyl 6 Methoxynaphthalene

Synthesis of Substituted Naphthalene (B1677914) Derivatives via Alkyne Transformations

The carbon-carbon triple bond in 2-ethynyl-6-methoxynaphthalene serves as a key reactive site for building more elaborate molecular structures. Through various alkyne transformations, a range of substituted naphthalene derivatives can be accessed, each with potentially unique chemical and physical properties.

The conversion of terminal alkynes into 1,2-diiodoalkenes is a valuable transformation in organic synthesis, yielding versatile intermediates for further cross-coupling reactions. While specific studies detailing the direct conversion of this compound to its (E)-1,2-diiodoalkene analogue are not prevalent, general methodologies can be applied. One common approach involves the electrophilic addition of iodine across the triple bond.

A representative method for this transformation uses a reagent system of zinc iodide (ZnI₂) and an oxidant like tert-butyl nitrite. In the absence of a base, this system can facilitate the anti-addition of two iodine atoms across the alkyne, leading to the formation of the (E)-1,2-diiodoalkene. This reaction proceeds through a proposed iodonium (B1229267) intermediate, which is then attacked by an iodide ion to yield the final product. The stereochemistry of the product is controlled by the anti-addition mechanism.

Table 1: Representative Reaction Conditions for Di-iodination of a Terminal Alkyne

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reagents | Zinc Iodide (ZnI₂), tert-Butyl Nitrite (TBN) |

| Solvent | Chloroform (CHCl₃) |

| Temperature | Room Temperature |

A cornerstone of alkyne chemistry is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to synthesize phenylethynyl naphthalene derivatives from this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Alkyne | This compound | Nucleophilic partner |

| Aryl Halide | Iodobenzene | Electrophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (B128534) (Et₃N) | Neutralizes HX byproduct, aids acetylide formation |

Conjugation and Integration with Complex Molecular Architectures

The reactivity of the ethynyl (B1212043) group allows for the covalent attachment of the 6-methoxynaphthalene moiety to larger, more complex molecules. This strategy is employed to impart specific properties, such as fluorescence, to biomolecules or to create novel materials with tailored electronic characteristics.

To investigate biological systems, fluorescent probes that are sensitive to their microenvironment are invaluable tools. Researchers have synthesized novel fluorescent 7-deaza-2´-deoxyadenosine analogs by coupling this compound with 7-iodo-7-deaza-2´-deoxyadenosine via the Sonogashira reaction. These analogs are designed to act as environmentally sensitive fluorescent probes.

The synthesis involves stirring the iodinated deazaadenosine with an excess of this compound in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in a solvent like dimethylformamide (DMF) with triethylamine as the base. The reaction is typically carried out at an elevated temperature (e.g., 60°C) in the dark to prevent degradation of the light-sensitive compounds.

The resulting naphthalene-conjugated deazaadenosine analog exhibits interesting photophysical properties. It displays significant solvatofluorochromicity, meaning its fluorescence emission wavelength changes depending on the polarity of the solvent. For instance, a large shift in emission is observed when moving from a nonpolar solvent like dioxane to a polar solvent like water. Furthermore, the fluorescence intensity is also sensitive to the microenvironment, with higher quantum yields in less polar environments.

The incorporation of this compound into metallafluorene structures is not a widely documented area of research. Metallafluorenes are a class of organometallic compounds containing a metal atom in a five-membered ring fused to two benzene (B151609) rings. While terminal alkynes are common starting materials in organometallic chemistry, specific examples detailing their reaction to form metallafluorenes involving the this compound scaffold are not readily found in the scientific literature.

Surface Functionalization of Semiconductor Materials

The functionalization of semiconductor surfaces with organic molecules can tune their electronic and photocatalytic properties. The terminal alkyne of this compound can form a covalent bond with surface atoms of certain semiconductors, altering the interfacial charge transfer dynamics.

Specifically, this compound has been used to functionalize cuprous oxide (Cu₂O), a p-type semiconductor with potential applications in photocatalysis and solar energy conversion. Studies have shown that binding this compound to the surface of Cu₂O crystals can significantly enhance their photocatalytic activity for the degradation of organic dyes like methyl orange. rsc.orgntu.edu.tw

The degree of this enhancement is highly dependent on the crystal facet of the Cu₂O. The effect is most pronounced on Cu₂O cubes, which are dominated by {100} facets, turning the otherwise inert cubes into highly active photocatalysts. rsc.orgresearchgate.net A moderate enhancement is seen on rhombic dodecahedra ({110} facets), while octahedra ({111} facets) show only a slight improvement. rsc.orgntu.edu.tw

Density functional theory (DFT) calculations suggest that this enhanced activity is due to a modulation of the semiconductor's band structure. The functionalization introduces narrow energy bands within the band gap of the Cu₂O {100} and {110} surfaces, which facilitates charge transfer and improves the generation of reactive oxygen species like hydroxyl radicals. rsc.org Electrochemical impedance measurements confirm a reduced charge transfer resistance for the modified cubes and rhombic dodecahedra, supporting the proposed mechanism of enhanced photoinduced charge separation. rsc.orgntu.edu.tw

Table 3: Summary of Findings on Cu₂O Functionalization with this compound

| Cu₂O Crystal Shape (Dominant Facet) | Photocatalytic Activity Enhancement | Mechanistic Insight |

|---|---|---|

| Cubes ({100}) | High | Emergence of new bands within the band gap, reduced charge transfer resistance. rsc.orgntu.edu.tw |

| Rhombic Dodecahedra ({110}) | Moderate | Emergence of new bands within the band gap, reduced charge transfer resistance. rsc.orgntu.edu.tw |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Acetyl-6-methoxynaphthalene |

| 2-Bromo-6-methoxynaphthalene |

| This compound |

| 4-Ethynylaniline |

| 7-Iodo-7-deaza-2´-deoxyadenosine |

| Copper(I) iodide |

| Cuprous oxide |

| Dimethylformamide |

| Iodobenzene |

| Methyl orange |

| Palladium(II) bis(triphenylphosphine) dichloride |

| tert-Butyl nitrite |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triethylamine |

Modification of Cu2O Polyhedra for Enhanced Photocatalytixc Activity

The functionalization of cuprous oxide (Cu₂O) polyhedra with this compound (2E-6MN) has been demonstrated as a viable strategy to enhance photocatalytic activity, particularly for the degradation of organic pollutants like methyl orange (MO) ntu.edu.twrsc.org. This enhancement is highly dependent on the crystallographic facet of the Cu₂O exposed ntu.edu.twrsc.org.

Notably, the binding of 2E-6MN molecules can activate the otherwise photocatalytically inert Cu₂O cubes ntu.edu.twrsc.org. This activation is a significant finding, as it transforms a previously inactive material into a highly active one ntu.edu.twrsc.org. For other shapes, such as rhombic dodecahedra, a moderate enhancement in photocatalytic activity is observed upon functionalization ntu.edu.twrsc.org. In contrast, the activity of Cu₂O octahedra shows only a slight improvement ntu.edu.twrsc.org.

The underlying mechanism for this enhanced activity is attributed to a reduction in the charge transfer resistance after the modification with 2E-6MN ntu.edu.twrsc.org. This is supported by electrochemical impedance measurements ntu.edu.twrsc.org. Furthermore, density functional theory (DFT) calculations have revealed that the functionalization leads to the emergence of narrow bands within the band gaps of the Cu₂O {100} and {110} surfaces. However, this phenomenon is not observed on the {111} surface ntu.edu.twrsc.orgnih.gov. This facet-specific electronic structure modulation is a key factor in the observed differences in photocatalytic activity enhancement across the different polyhedra ntu.edu.twrsc.org.

The surface functionalization with conjugated molecules like 2E-6MN represents a promising approach to activate or enhance the photoinduced charge transfer in semiconductor materials ntu.edu.twrsc.org.

Research Findings on 2E-6MN Functionalized Cu₂O Polyhedra

| Cu₂O Polyhedra Shape | Observed Effect on Photocatalytic Activity | Underlying Mechanism |

|---|---|---|

| Cubes | Activation from inert to highly active | Reduced charge transfer resistance, emergence of new bands in the band gap |

| Rhombic Dodecahedra | Moderate enhancement | Reduced charge transfer resistance, emergence of new bands in the band gap |

| Octahedra | Slight improvement | No new bands observed within the band gap |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Ethynyl 6 Methoxynaphthalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-ethynyl-6-methoxynaphthalene, providing insights into the chemical environment of each proton and carbon atom within the molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide further clarity by revealing correlations between different nuclei. HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of carbon resonances. COSY identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, which helps to piece together the connectivity of the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.76 - 7.13 |

| Methoxy (OCH₃) | 3.913 |

Data sourced from publicly available spectra and may vary slightly based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C | 105.7 - 158.0 |

| Methoxy (OCH₃) | 55.4 |

| Acetylenic C | 77.5, 83.5 |

Data is a representative compilation from various sources.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated mass for the chemical formula C₁₃H₁₀O.

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for polar molecules. It allows for the gentle ionization of the analyte, typically observing the protonated molecule [M+H]⁺ or other adducts. This method is valuable for confirming the molecular weight of this compound with high sensitivity and accuracy.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Molecular Formula | - | C₁₃H₁₀O |

| Molecular Weight | Calculated | 182.22 g/mol sigmaaldrich.comsigmaaldrich.com |

| HRMS | Exact Mass | 182.0732 Da (Calculated for C₁₃H₁₀O) |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. nih.gov In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the key functional groups.

The most prominent and diagnostic peaks include a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption in the region of 2100-2260 cm⁻¹. The presence of the methoxy group is confirmed by C-O stretching vibrations, typically observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| ≡C-H Stretch (Alkyne) | ~3300 |

| Aromatic C-H Stretch | >3000 |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Data is a general representation based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene (B1677914) ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. The absorption maxima (λmax) are indicative of the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of absorption can be influenced by the substitution pattern on the naphthalene core, including the ethynyl (B1212043) and methoxy groups.

Advanced Electrochemical and Surface Analysis Techniques

The comprehensive characterization of this compound and materials derived from it necessitates the use of sophisticated analytical methods that can probe their electronic and surface properties. Advanced techniques such as Electrochemical Impedance Spectroscopy (EIS), Electron Paramagnetic Resonance (EPR), and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into charge transfer dynamics, radical species involvement, and surface elemental composition, which are critical for understanding the behavior of this compound in various applications, from polymer science to materials engineering.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems. By applying a small amplitude AC potential over a wide range of frequencies, EIS can probe the resistive and capacitive properties of an electrode-electrolyte interface. A key parameter obtained from EIS analysis is the charge transfer resistance (Rct), which quantifies the resistance to electron transfer at the interface.

In the context of this compound, EIS is particularly useful for characterizing thin films or polymer layers formed from the monomer. For instance, if this compound is polymerized onto a conductive substrate, EIS can be used to monitor the properties of the resulting polymer coating. The Rct value is inversely proportional to the rate of electron transfer; a low Rct indicates fast kinetics, while a high Rct suggests a barrier to charge transfer. This is often visualized using a Nyquist plot, where the diameter of the semicircle corresponds to the charge transfer resistance. sci-hub.se

The analysis of materials derived from this compound would involve modeling the impedance data with an appropriate equivalent circuit, often a Randles circuit, to extract quantitative values for Rct. sci-hub.se Changes in this value upon modification of the polymer, such as through doping or degradation, provide critical information about the material's electronic behavior and stability. researchgate.nettaylorfrancis.com

Table 1: Hypothetical EIS Data for a Polymer Film Derived from this compound

This table presents illustrative data showing how charge transfer resistance (Rct) might change for a polymer-coated electrode under different conditions, as determined by EIS.

| Sample Condition | Frequency Range | Semicircle Diameter (Ω) | Charge Transfer Resistance (Rct) (Ω) |

| Uncoated Electrode | 100 kHz - 0.1 Hz | 500 | 500 |

| Electrode with Poly(this compound) Film | 100 kHz - 0.1 Hz | 2500 | 2500 |

| Polymer Film after Doping | 100 kHz - 0.1 Hz | 800 | 800 |

| Polymer Film after Degradation | 100 kHz - 0.1 Hz | 15000 | 15000 |

Note: This data is hypothetical and serves to illustrate the application of EIS. The values represent typical trends observed for conductive polymer films.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms containing unpaired electrons. This makes it an indispensable tool for studying radical species, which are often short-lived intermediates in chemical reactions.

The ethynyl group of this compound can be involved in various polymerization or coupling reactions that may proceed through radical mechanisms. For example, in certain polymerization processes or during electrochemical oxidation, a radical cation of the naphthalene ring system could be formed. EPR spectroscopy could be employed to detect and characterize such transient species. The resulting EPR spectrum provides information about the radical's electronic structure through its g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H).

While biologically relevant radicals are often too short-lived for direct detection, spin trapping techniques can be used. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR, allowing for indirect identification and quantification of the original radical species. nih.govresearchgate.net

Table 2: Hypothetical EPR Parameters for a Radical Species of this compound

This table shows potential EPR data that could be observed if a radical species were generated from this compound during a chemical process.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | 2.0028 | Helps identify the type of radical (e.g., carbon-centered). |

| Hyperfine Coupling (aH) | ||

| - to Naphthalene Protons | 0.1 - 0.5 mT | Indicates the delocalization of the unpaired electron over the aromatic ring. |

| - to Methoxy Protons (OCH₃) | < 0.1 mT | Shows the extent of spin density on the methoxy group. |

| Signal Linewidth | 0.05 mT | Relates to the radical's environment and relaxation processes. |

Note: This data is illustrative, based on typical values for aromatic radical cations, and represents a hypothetical case for radical detection.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electron Density

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. sci-hub.se The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected.

For this compound, XPS is highly valuable for analyzing thin films or surface modifications. For example, if the compound is used to form a self-assembled monolayer or a polymer coating, XPS can confirm its presence and integrity. High-resolution spectra of individual elements, such as Carbon (C 1s), Oxygen (O 1s), and any other elements introduced during functionalization, can reveal their chemical bonding environments.

A change in the chemical environment of an atom leads to a "chemical shift" in its core-level binding energy. rsc.org For instance, the C 1s spectrum of a polymer made from this compound would be complex, with distinct peaks corresponding to C-C/C-H bonds in the naphthalene ring, the C≡C of the ethynyl group, and the C-O bond of the methoxy group. The O 1s spectrum would confirm the presence of the methoxy group. Analysis of these peaks and their relative areas allows for the quantitative determination of the surface stoichiometry. researchgate.net

Table 3: Representative XPS Binding Energy Data for a Surface Film of this compound

This table provides expected binding energy values for the different chemical species within the compound, which could be used to confirm its composition on a surface.

| Element | Core Level | Hypothetical Binding Energy (eV) | Assignment |

| Carbon | C 1s | ~284.5 eV | Aromatic C-C/C-H (Naphthalene Ring) |

| Carbon | C 1s | ~285.2 eV | Acetylenic C≡C |

| Carbon | C 1s | ~286.3 eV | C-O (Methoxy Carbon) |

| Oxygen | O 1s | ~532.8 eV | C-O (Methoxy Oxygen) |

Note: This data is hypothetical and based on typical binding energies for organic functional groups found in analogous compounds. Actual values may vary slightly depending on the specific chemical environment and instrument calibration.

Computational and Theoretical Chemistry Studies on 2 Ethynyl 6 Methoxynaphthalene Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of aromatic systems.

Elucidation of Band Structure Modulation in Functionalized Materials

The electronic band structure of a material determines its conductive properties. For organic semiconductors, the bandgap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a critical parameter. Functionalization of a core aromatic structure, such as naphthalene (B1677914), with electron-donating or electron-withdrawing groups can significantly modulate this bandgap.

The introduction of an ethynyl (B1212043) (-C≡CH) group and a methoxy (B1213986) (-OCH₃) group to the naphthalene scaffold at the 2 and 6 positions, respectively, is expected to alter its electronic properties. The methoxy group is a well-known electron-donating group, which tends to raise the HOMO energy level. The ethynyl group can act as a weak electron-withdrawing group or participate in π-conjugation, influencing both HOMO and LUMO levels.

Studies on other functionalized naphthalenes provide a framework for understanding these effects. For instance, DFT calculations on hydroxyl-substituted naphthalenes have shown that the position of the substituent significantly impacts the electronic properties. tandfonline.com Similarly, research on various naphthalene derivatives for ambipolar field-effect transistors has demonstrated that modifying the π-conjugated system by introducing different linking groups (e.g., double or triple bonds) directly affects the HOMO and LUMO energy levels. nih.gov For example, the HOMO and LUMO levels of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) were calculated to be -5.18 eV and -2.03 eV, respectively, using DFT. researchgate.net

The band structure of crystalline naphthalene is characterized by relatively narrow valence and conduction bands. researchgate.net Functionalization with ethynyl and methoxy groups would be expected to lead to a smaller bandgap compared to unsubstituted naphthalene, potentially enhancing its utility in organic electronic devices.

Table 1: Calculated Electronic Properties of Representative Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |

| Naphthalene | -6.15 | -0.78 | 5.37 | DFT/B3LYP/6-31G(d) |

| 1,5-Diaminonaphthalene | -5.12 | -1.15 | 3.97 | DFT/B3LYP/6-31G(d,p) mdpi.com |

| Naphthalene Diimide | -6.5 | -3.4 | 3.1 | TD-DFT rsc.org |

| Diindeno[1,2-b:2',1'-n]naphthalene (DIN) | -5.53 | -2.85 | 2.68 | DFT/B3LYP/6-31G(d) nih.gov |

This table is illustrative and compiles data from studies on various naphthalene derivatives to provide context.

Analysis of Charge Density Distribution and Electron Transfer Mechanisms

The charge density distribution within a molecule provides critical information about its reactivity and intermolecular interactions. In 2-ethynyl-6-methoxynaphthalene, the methoxy group increases electron density on the naphthalene ring, particularly at the ortho and para positions, while the ethynyl group can influence the π-electron system.

Topological analysis of the charge density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions. researchgate.netnih.govresearchgate.net For instance, in a study of naphthalene itself, the analysis of the crystal electron density revealed the characteristics of intramolecular bonds and intermolecular interactions, such as C-H···π interactions. researchgate.net

Computational studies on charge-transfer complexes involving naphthalene diimides and aromatic solvents have shown that charge transfer is a key interaction. rsc.org Similarly, the interaction between a naphthalene cation and benzene (B151609) molecules involves significant charge delocalization. researchgate.net For this compound, the interplay between the electron-donating methoxy group and the π-system of the ethynyl group would create a specific charge distribution, making certain regions of the molecule more susceptible to electrophilic or nucleophilic attack and influencing how it interacts with other molecules.

Mulliken charge analysis on substituted heterocyclic compounds has shown that the introduction of different functional groups leads to variations in the charge on surrounding atoms, which in turn affects the molecule's electronic environment and reactivity. nih.gov A similar analysis for this compound would likely show a negative partial charge on the oxygen atom of the methoxy group and a complex charge distribution across the aromatic rings and the ethynyl moiety.

Thermodynamic Formation and Stability Prediction of Reaction Products

DFT calculations are instrumental in predicting the thermodynamic stability of different isomers and reaction products. In electrophilic substitution reactions of naphthalene, there is often a competition between kinetically and thermodynamically favored products. acs.orgwordpress.comyoutube.com For instance, the sulfonation of naphthalene at lower temperatures yields the kinetically favored naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.comyoutube.com

Computational studies can quantify the relative energies of intermediates and products, providing a rationale for the observed regioselectivity. A study on naphthalene oxide and related compounds used DFT calculations to investigate their kinetic and thermodynamic stability, correlating calculated enthalpies with experimental activation energies. nih.govacs.org

For a disubstituted naphthalene like this compound, further reactions would lead to a variety of possible products. DFT calculations could predict the most stable isomers by calculating their heats of formation. For example, in the further functionalization of this compound, DFT could be used to determine whether a new substituent would preferentially add to a specific position on the naphthalene ring system based on the thermodynamic stability of the resulting product. Predicting the thermodynamic stability of a newly modeled structure can be approached by calculating the energy above the convex hull, which compares its potential energy to that of possible decomposition products. stackexchange.com

Computational Modeling of Molecular Interactions and Reactivity

Beyond the properties of the isolated molecule, computational modeling can simulate how this compound interacts with its environment, including other molecules and confining structures.

Host-Guest Complex Formation and Nano-confinement Effects on Selectivity

The aromatic rings of this compound can participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes with aromatic hosts. The ethynyl and methoxy groups would add another layer of specificity through potential hydrogen bonding or dipole-dipole interactions.

Nano-confinement, the restriction of molecules within nanoscale spaces, can dramatically alter their reactivity and selectivity. nih.govresearchgate.net This can be due to increased local concentrations of reactants, stabilization of transition states, or geometric constraints that favor certain reaction pathways. Computational simulations can model these effects by placing the molecule of interest within a simulated nano-cavity (e.g., a carbon nanotube, a metal-organic framework, or a micelle) and then running reaction simulations. These simulations can reveal how confinement affects the energy barriers of different reaction pathways, thus predicting changes in selectivity. For this compound, confinement could, for example, influence the regioselectivity of addition reactions to the ethynyl group or the naphthalene core.

Applications in Advanced Materials Science

Development of Fluorescent Probes and Sensors

2-Ethynyl-6-methoxynaphthalene serves as a key component in the synthesis of sophisticated fluorescent probes and sensors. These sensors are designed to detect and report on specific environmental conditions through changes in their fluorescence characteristics.

Derivatives of this compound have been instrumental in creating solvatofluorochromic probes, which exhibit a shift in their fluorescence emission spectrum depending on the polarity of the surrounding solvent. This property is particularly useful for sensing changes in the microenvironment of complex systems. For instance, "prodan" and its analogues, which can be synthesized from precursors like 6-methoxy-2-naphthaldehyde, demonstrate significant shifts in their emission maxima in different solvents. This sensitivity arises from the change in the dipole moment of the molecule upon excitation, which is stabilized to varying degrees by solvents of different polarities.

Research has focused on optimizing the fluorescence quantum yields and the sensitivity of probes derived from this compound. The quantum yield, a measure of the efficiency of the fluorescence process, can be enhanced by modifying the molecular structure to minimize non-radiative decay pathways. The sensitivity of these probes to their microenvironment is fine-tuned by introducing specific functional groups that can interact with the analyte or the surrounding medium in a predictable manner. This allows for the development of highly specific sensors for various applications.

Tailoring Electronic Properties for Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, this compound derivatives are being explored for their potential use in Organic Light-Emitting Diodes (OLEDs). The electronic properties of these compounds can be tailored through chemical modification to suit the specific requirements of OLED devices. The extended π-conjugated system of the naphthalene (B1677914) ring, coupled with the electron-donating methoxy (B1213986) group and the versatile ethynyl (B1212043) group, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection and transport within the OLED stack, ultimately leading to improved device performance and stability.

Enhanced Photocatalytic Activity in Semiconductor Composites

The functionalization of semiconductor materials with organic molecules like this compound can significantly enhance their photocatalytic performance. This is particularly evident in the degradation of organic pollutants in water.

Copper(I) oxide (Cu₂O) is a promising p-type semiconductor for photocatalysis due to its narrow band gap and visible light absorption. However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs. To address this, Cu₂O can be functionalized with compounds like this compound. The organic molecule can act as a photosensitizer, absorbing light and transferring energy to the semiconductor, or it can facilitate charge separation by acting as an electron acceptor or donor. This enhanced charge separation leads to a greater availability of reactive oxygen species, which are responsible for the degradation of organic pollutants such as methyl orange. The result is a more efficient and effective photocatalytic system for water purification.

Investigation of Facet-Dependent Photocatalytic Enhancement

The functionalization of semiconductor materials with organic molecules can significantly alter their photocatalytic properties, with the nature of this enhancement often being highly dependent on the specific crystal facets exposed. Research into this compound (2E-6MN) has revealed its role in the facet-dependent photocatalytic enhancement of cuprous oxide (Cu₂O) crystals. rsc.org

Studies have shown that when different shapes of Cu₂O crystals, each exposing distinct primary facets, are functionalized with 2E-6MN, the degree of improvement in their photocatalytic activity varies significantly. Specifically, Cu₂O cubes, which are characterized by {100} facets, exhibit a pronounced enhancement in photocatalytic activity for the degradation of pollutants like methyl orange (MO) after being functionalized with 2E-6MN. rsc.org In contrast, Cu₂O rhombic dodecahedra, which expose {110} facets, show a more moderate increase in activity. The photocatalytic activity of Cu₂O octahedra, with their {111} facets, is only slightly improved by the surface modification with 2E-6MN. rsc.org

This facet-specificity is a critical finding, highlighting that the interaction between 2E-6MN and the Cu₂O surface is not uniform across different crystallographic planes. The degree of photocatalytic activity enhancement is directly correlated to the crystal facet to which the organic molecule is bound. rsc.org This selective enhancement suggests that the electronic and structural properties of the specific facets play a crucial role in the subsequent photoinduced processes.

The following table summarizes the observed facet-dependent enhancement in photocatalytic activity of Cu₂O crystals upon functionalization with this compound.

| Cu₂O Crystal Shape | Dominant Crystal Facet | Photocatalytic Activity Enhancement with 2E-6MN |

| Cubes | {100} | High |

| Rhombic Dodecahedra | {110} | Moderate |

| Octahedra | {111} | Slight |

This table illustrates the varying degrees of enhancement in photocatalytic activity observed for different Cu₂O crystal shapes when functionalized with this compound, as reported in scientific studies. rsc.org

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Bioactive Derivatives

The unique structural features of 2-ethynyl-6-methoxynaphthalene make it an attractive starting material for the synthesis of complex bioactive molecules. Its utility is particularly evident in the construction of fluorescent probes and potential therapeutic agents through strategic chemical modifications.

The study of nucleic acid structure, dynamics, and interactions is fundamental to understanding their biological functions. Fluorescent nucleoside analogs are powerful tools in this field, offering a means to probe these properties with high sensitivity. The incorporation of a fluorophore like this compound into a nucleoside can yield probes that report on their local microenvironment.

A notable example is the synthesis of a new fluorescent 7-deaza-2´-deoxyadenosine analog. scholaris.ca This was achieved through a Sonogashira cross-coupling reaction between 7-iodo-7-deaza-2´-deoxyadenosine and this compound. scholaris.ca The resulting analog, 7-(this compound)-7-deaza-2´-deoxyadenosine (Amon), demonstrated a significantly high fluorescence quantum yield in ethanol (B145695) (ΦF = 0.24), a property attributed to the electron-donating methoxy (B1213986) group on the naphthalene (B1677914) ring. scholaris.ca The spectral properties of this and similar analogs were found to be highly sensitive to the solvent environment, exhibiting large solvatofluorochromicity, which is the change in fluorescence color with solvent polarity. scholaris.caresearchgate.net This characteristic makes them excellent candidates for use as environmentally sensitive fluorescent probes in nucleic acid research. scholaris.caresearchgate.net

Table 1: Synthesis and Properties of a Fluorescent Nucleoside Analog

| Reactants | Reaction Type | Product | Key Finding |

| 7-iodo-7-deaza-2´-deoxyadenosine, this compound | Sonogashira cross-coupling | 7-(this compound)-7-deaza-2´-deoxyadenosine (Amon) | The analog exhibits a high fluorescence quantum yield and significant solvatofluorochromicity. scholaris.ca |

Phosphoglycosyltransferases (PGTs) are a class of enzymes crucial for bacterial cell wall biosynthesis, making them attractive targets for the development of new antibiotics. A modular approach has been employed to design inhibitors of these enzymes, inspired by the structures of nucleoside antibiotics. nih.gov

In this strategy, this compound was utilized in a "click chemistry" reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create a dyad inhibitor. nih.gov An azide-functionalized building block was reacted with this compound to introduce a hydrophobic naphthyl moiety. nih.gov The resulting compound, a dyad inhibitor, showed improved inhibition of the phosphoglycosyltransferase PglC, with an IC50 value of approximately 205 μM. nih.gov This demonstrates the utility of this compound in generating molecular diversity to target and inhibit essential bacterial enzymes. nih.gov

Table 2: Development of a Phosphoglycosyltransferase Inhibitor

| Starting Materials | Reaction Type | Resulting Inhibitor | Biological Activity |

| Azide-functionalized scaffold, this compound | Click Chemistry (CuAAC) | Dyad inhibitor with a naphthyl moiety | Inhibition of PglC with an IC50 of ~205 μM. nih.gov |

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. "Click chemistry" has emerged as a powerful tool for the rapid synthesis of diverse molecular libraries to identify new therapeutic leads.

In a study aimed at discovering new antiplasmodial compounds, this compound was employed as a terminal alkyne in the synthesis of a series of quinolinotriazole hybrids. These compounds were synthesized via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an organic azide (B81097) derived from 4,7-dichloroquinoline. The resulting library of 38 molecules was screened for in vitro activity against a chloroquine-resistant strain of P. falciparum. Several of the synthesized quinoline (B57606) derivatives exhibited promising antimalarial activity, with IC50 values in the micromolar range and low cytotoxicity, highlighting the potential of this chemical scaffold in the development of new treatments for malaria.

Fluorescent Probes for Cellular Imaging and Lipid Dynamics

The ability to visualize cellular components and their dynamics is crucial for understanding cellular function and disease. Fluorescent probes that can specifically label and report on the properties of cellular structures, such as lipid membranes, are of particular interest.

Metallafluorenes, which are fluorene (B118485) analogs containing a heteroatom like silicon or germanium, have been investigated as novel fluorescent probes. Their photophysical properties can be tuned by modifying the substituents at the 2 and 7 positions of the fluorene core.

A germanium-based metallafluorene was synthesized with a this compound substituent at the 2,7-positions. mdpi.com This compound, along with other sila- and germafluorenes, was evaluated for its potential as a cellular fluorescent probe. mdpi.com These metallafluorenes exhibit remarkable quantum yields in hydrophobic environments and show a significant increase in emission intensity in the presence of lipid vesicles, indicating their sensitivity to lipid structures. mdpi.com When used for cellular imaging in yeast cells, these probes demonstrated strong colocalization with the commercial lipid droplet dye Nile Red, but with a more punctate staining pattern, suggesting they may be valuable as lipid probes. mdpi.com

Table 3: A Metallafluorene Probe for Lipid Imaging

| Metallafluorene Core | Substituent at 2,7-positions | Application | Key Observation |

| Germanium-based | This compound | Cellular lipid imaging | Strong colocalization with Nile Red and punctate staining in yeast cells. mdpi.com |

A critical requirement for any fluorescent probe intended for use in living systems is that it must be biocompatible and non-toxic. The metallafluorenes, including the derivative functionalized with this compound, were assessed for their toxicity in various biological systems. mdpi.com

The study found that these dyes showed no toxicity to Gram-positive bacteria, Gram-negative bacteria, or yeast cells. mdpi.com This lack of toxicity, combined with their high photostability and ability to enter cells, makes them promising candidates for in vivo applications as lipid probes. mdpi.com Their favorable biocompatibility profile suggests that derivatives of this compound can be incorporated into probes for live-cell imaging without causing significant cellular perturbation. mdpi.com

Precursors in Medicinal Chemistry Research

This compound has emerged as a valuable and versatile building block in medicinal chemistry research. Its rigid naphthalene core and terminal alkyne functionality allow for its incorporation into a diverse range of molecular architectures, making it a key precursor for the synthesis of novel compounds with potential therapeutic applications. The methoxy group at the 6-position can also influence the electronic properties and metabolic stability of the resulting molecules.

The primary utility of this compound in this field lies in its ability to participate in a variety of powerful chemical transformations. These reactions are often employed to construct complex molecular scaffolds that are central to the design of new drug candidates. The most prominent of these reactions include cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and cross-coupling reactions such as the Sonogashira coupling.

Detailed Research Findings

Recent research has demonstrated the practical application of this compound in the synthesis of bioactive molecules. For instance, it has been successfully utilized in the solid-phase synthesis of diaryltriazoles. beilstein-journals.org In a notable study, this compound was reacted with a resin-bound azide to produce a 1,2,3-triazole-substituted benzoic acid derivative. beilstein-journals.org This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the triazole motif in a wide array of pharmaceuticals.

The reaction, a copper-catalyzed azide-alkyne cycloaddition, proceeded with a yield of 26% to furnish the target diaryltriazole. beilstein-journals.org This example underscores the utility of this compound in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.

In another line of research, this compound has been employed as a substrate in the development of novel catalytic methods. For example, it has been used in studies on the copper-catalyzed formal transfer hydrogenation and deuteration of aryl alkynes. bohrium.commarquette.edu Such methods are crucial for the selective introduction of deuterium (B1214612) into drug candidates, a strategy often used to improve their pharmacokinetic profiles by altering their metabolic pathways.

Furthermore, the reactivity of the ethynyl (B1212043) group has been exploited in other types of cycloaddition reactions. Research on photoredox [4+2] cycloadditions in water has utilized this compound as a model substrate to explore the synthesis of complex polycyclic aromatic frameworks within nanocages. chemrxiv.org While not a direct synthesis of a drug molecule, this work expands the synthetic toolbox available to medicinal chemists for creating novel and diverse chemical structures.

The Sonogashira cross-coupling reaction is another area where this compound serves as a key precursor. It has been coupled with various partners, such as 7-iodo-7-deaza-2′-deoxyadenosine, to create extended, conjugated systems. researchgate.net These structures can be designed to interact with biological targets like DNA or proteins and are valuable as fluorescent probes or potential therapeutic agents.

The following interactive data table summarizes key research findings where this compound was used as a precursor in medicinal chemistry research.

| Reaction Type | Reactant(s) with this compound | Product | Research Focus | Yield | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | 4-(Azidomethyl)benzoic acid functionalized Wang resin | Diaryltriazole derivative | Solid-phase synthesis of potential bioactive compounds | 26% | beilstein-journals.org |

| Sonogashira Cross-Coupling | 7-Iodo-7-deaza-2′-deoxyadenosine | Pyrimidine-fused heterocyclic framework | Synthesis of fluorescent probes and potential therapeutics | Not specified | researchgate.net |

| Catalytic Silylation | PhMe2SiH | Silylated this compound | Development of new catalytic methods for late-stage C-H functionalization | 85% | google.comcaltech.edu |

| Copper-Catalyzed Transfer Hydrodeuteration | 2-Propanol and a deuterium source | Deuterated 2-ethyl-6-methoxynaphthalene | Development of methods for isotopic labeling in drug discovery | Not specified | marquette.edu |

| Photoredox [4+2] Cycloaddition | Itself (dimerization) | Polycyclic aromatic hydrocarbon | Exploring novel synthetic routes to complex organic frameworks | 98% (relative percentage) | chemrxiv.org |

Mechanistic Investigations of Reactions Involving 2 Ethynyl 6 Methoxynaphthalene

Reaction Mechanism Elucidation in Palladium-Catalyzed Ethynylation

The synthesis of 2-ethynyl-6-methoxynaphthalene often involves a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The widely accepted mechanism for the Sonogashira coupling involves a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst, proceeding through two interconnected catalytic cycles. nrochemistry.comwikipedia.orglibretexts.org

The primary catalytic cycle involves the palladium species. It begins with the oxidative addition of an aryl halide, such as 2-bromo-6-methoxynaphthalene, to a palladium(0) complex. This step forms a palladium(II) intermediate. nrochemistry.comwikipedia.org Concurrently, in the copper co-catalyzed cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a mild base, to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex, where the acetylide group is transferred to the palladium center, and the copper halide is regenerated. The final step in the palladium cycle is reductive elimination, where the coupled product, this compound, is expelled from the palladium complex, regenerating the active palladium(0) catalyst, which can then enter another catalytic cycle. nrochemistry.com

| Step | Description | Catalyst |

| Oxidative Addition | An aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Palladium |

| Acetylide Formation | The terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt. | Copper |

| Transmetalation | The acetylide group is transferred from the copper to the palladium center. | Palladium/Copper |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Palladium |

Kinetic and Mechanistic Studies of Cobalt-Catalyzed Hydrosilylation

The cobalt-catalyzed hydrosilylation of the ethynyl (B1212043) group in this compound offers a direct route to vinylsilanes, which are valuable synthetic intermediates. Mechanistic investigations into the hydrosilylation of arylacetylenes, a class of compounds that includes this compound, have revealed complex, and often catalyst- and substrate-dependent, reaction pathways. researchgate.netbohrium.comnih.gov

Recent studies on the cobalt-catalyzed double hydrosilylation of arylacetylenes have shown the potential for regiodivergent outcomes, leading to either vicinal or geminal bis(silanes). researchgate.netbohrium.comnih.gov The proposed mechanism for these transformations initiates with a cobalt-catalyzed α-hydrosilylation of the alkyne. This initial step forms an α-vinylsilane intermediate. From this intermediate, the reaction can proceed via two distinct pathways depending on the reaction conditions and the nature of the catalyst. One pathway involves a subsequent cobalt-catalyzed β-hydrosilylation of the α-vinylsilane to yield a vicinal bis(silane). Alternatively, a hydride-catalyzed α-hydrosilylation of the vinylsilane intermediate can occur, resulting in the formation of a geminal bis(silane). researchgate.netbohrium.comnih.gov The kinetics of these reactions are influenced by factors such as the nature of the cobalt catalyst, the silane (B1218182) reagent, and the electronic properties of the arylacetylene.

| Product Type | Proposed Mechanistic Pathway |

| Vicinal bis(silane) | 1. Cobalt-catalyzed α-hydrosilylation of the alkyne. 2. Cobalt-catalyzed β-hydrosilylation of the resulting α-vinylsilane. |

| Geminal bis(silane) | 1. Cobalt-catalyzed α-hydrosilylation of the alkyne. 2. Hydride-catalyzed α-hydrosilylation of the resulting α-vinylsilane. |

Charge Transfer Mechanisms in Functionalized Semiconductor Photocatalysis

When this compound is used to functionalize the surface of a semiconductor material for photocatalytic applications, its naphthalene (B1677914) moiety can play a crucial role in charge transfer processes. The extended π-system of the naphthalene core allows it to act as an effective light-harvesting antenna and participate in electron transfer reactions at the semiconductor interface. The nature of this charge transfer is fundamental to the efficiency of the photocatalytic system.

The functionalized naphthalene derivative can engage in charge-transfer complexation with the semiconductor material. rsc.org Upon photoexcitation, an electron may be transferred from the highest occupied molecular orbital (HOMO) of the naphthalene derivative to the conduction band of the semiconductor, or alternatively, an electron from the valence band of the semiconductor could be transferred to the lowest unoccupied molecular orbital (LUMO) of the naphthalene derivative. The specific direction of charge transfer is dependent on the relative energy levels of the molecule and the semiconductor. The efficiency of this charge separation is critical for preventing rapid electron-hole recombination, a process that would otherwise diminish the photocatalytic activity. The methoxy (B1213986) and ethynyl substituents on the naphthalene ring can further modulate its electronic properties, thereby influencing the driving force and kinetics of the charge transfer process. aps.org

Photochemical Reaction Pathways (e.g., Alkyne Hydration, Cycloaddition)

The ethynyl and naphthalene functionalities of this compound make it susceptible to a variety of photochemical reactions. Two prominent examples are alkyne hydration and cycloaddition reactions.

Photochemical Alkyne Hydration: In the presence of a suitable photosensitizer and a water source, the alkyne group can undergo hydration to form the corresponding ketone. The mechanism of this transformation can vary, but it often involves the formation of a reactive intermediate, such as a vinyl cation or a radical species, upon photoexcitation. The subsequent addition of water and tautomerization then leads to the final ketone product.